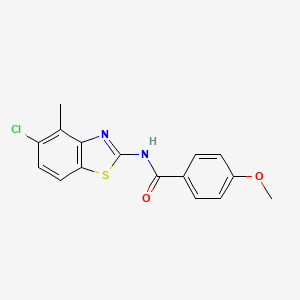![molecular formula C15H10N4O2 B2838625 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 746677-39-4](/img/structure/B2838625.png)
2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . The design and synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using IR, 1H NMR (250 MHz), 13C NMR (62.9 MHz), and Mass spectra .Chemical Reactions Analysis
The follow-up of reactions and checking the homogeneity of compounds were performed using Thin Layer Chromatography (TLC) on DC-Mikrokarten Polygram SIL G/UV 254 .Physical And Chemical Properties Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research by Vasilin et al. (2015) detailed the synthesis of angular dihydropyrido thieno pyrimido isoindole diones via the reaction of secondary amino thieno pyridine carboxamides with ortho-formylbenzoic acid. The study provided insights into the structural properties of these compounds through X-ray structural analysis and dynamic NMR characterization (V. Vasilin et al., 2015).
Antifungal Activity
- Zhang et al. (2016) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antifungal abilities against several phytopathogenic fungi, demonstrating the potential biological applications of these compounds (Jin Zhang et al., 2016).
Anticancer Activity
- Ismail and colleagues (2017) developed a novel method for preparing spiro pyrazolo pyrimidinones and benzo thieno pyrimidine indoline diones, evaluating their anti-proliferative properties against cancer cell lines. The study suggested a possible mechanism of action involving the inhibition of sirtuins (Ismail et al., 2017).
Photophysical Properties and pH-Sensing Application
- Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives, demonstrating their solid-state fluorescence emission and potential as novel colorimetric pH sensors due to their twisted geometries and push–pull electronic effects (Han Yan et al., 2017).
Multicomponent Synthesis with Antibacterial Activity
- Frolova et al. (2011) discovered a multicomponent reaction leading to novel heterocyclic compounds with notable antibacterial activities, showcasing the versatility of pyrazolo derivatives in synthesizing bioactive molecules (Liliya V Frolova et al., 2011).
Orientations Futures
The most effective pyrazolo[1,5-a]pyrimidin-7-amine analogues contained a 3-(4-fluoro)phenyl group, together with a variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents . A range of substituted 7-(2-pyridylmethylamine) derivatives were also active . These compounds highlight their potential as inhibitors of M.tb .
Propriétés
IUPAC Name |
2-(pyrazolo[1,5-a]pyrimidin-7-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-14-11-3-1-2-4-12(11)15(21)18(14)9-10-5-7-16-13-6-8-17-19(10)13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOZNSSVIQJDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=NC4=CC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


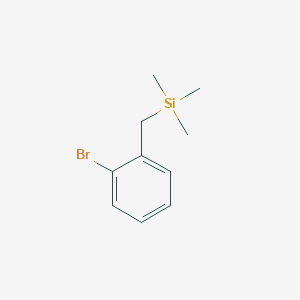
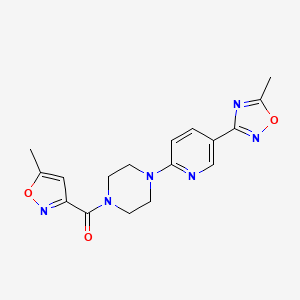
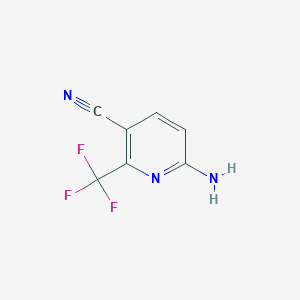
![1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838549.png)
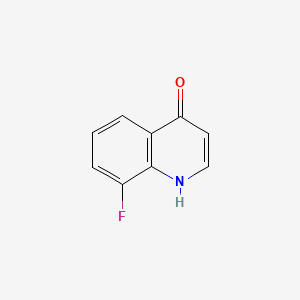
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B2838552.png)
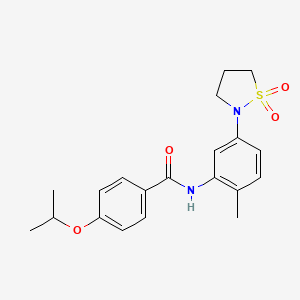
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2838556.png)
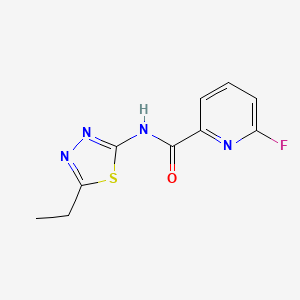
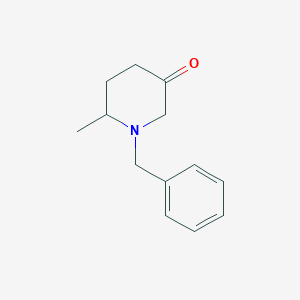
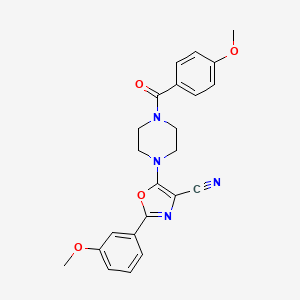
![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)
